molecular formula C14H11F2N5O2S B2624003 2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 920466-49-5

2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2624003
CAS No.: 920466-49-5
M. Wt: 351.33
InChI Key: VYOUQEHSKNMYHZ-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a 2,4-difluorophenyl group linked to a sulfonamide moiety, which is further substituted with a methyl-tetrazole-phenyl unit. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, serves as a bioisostere for carboxylic acid groups, enhancing metabolic stability and modulating electronic properties.

Properties

IUPAC Name

2,4-difluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5O2S/c15-10-6-7-13(12(16)8-10)24(22,23)17-9-14-18-19-20-21(14)11-4-2-1-3-5-11/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOUQEHSKNMYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The benzene ring is then functionalized with fluorine atoms through electrophilic substitution reactions. The final step involves the formation of the sulfonamide group, which can be achieved by reacting the functionalized benzene ring with a suitable sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The tetrazole ring can enhance the compound’s binding affinity through additional hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Key Observations:

  • Synthetic Yields : Yields range from 13% (8g) to 28% (8e), suggesting steric or electronic challenges in introducing bulkier groups (e.g., piperidine in 8g) .
  • Structural Impact on NMR : The tetrazole-free analogues show distinct NMR profiles. For instance, acrylamide carbonyls resonate near δ 167 ppm, whereas the tetrazole’s aromatic protons in the target compound would likely appear upfield (δ 7.5–8.0 ppm) due to electron-withdrawing effects .

Functional Implications of Substituent Variations

  • Tetrazole vs. Acrylamide: The tetrazole’s aromaticity and hydrogen-bonding capacity contrast with the flexible, planar acrylamide groups in 8d–8h. This difference may influence target selectivity; acrylamides often engage in covalent binding with cysteine residues, whereas tetrazoles participate in non-covalent interactions .
  • Fluorine Effects : The 2,4-difluoro substitution on the benzene ring enhances electronegativity and membrane permeability across all analogues, a common strategy in drug design to improve pharmacokinetics .

Biological Activity

2,4-Difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, with the CAS number 920466-49-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on diverse scientific studies.

The molecular formula of this compound is C14H11F2N5O2SC_{14}H_{11}F_2N_5O_2S, and it has a molecular weight of 351.33 g/mol. The compound features a sulfonamide group and a tetrazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₁F₂N₅O₂S
Molecular Weight351.33 g/mol
CAS Number920466-49-5

Biological Activity Overview

Research indicates that compounds containing sulfonamide and tetrazole moieties often exhibit significant biological activities, particularly in cancer treatment. The following sections detail specific findings related to the anticancer activity of 2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide.

Anticancer Activity

A study published in the journal Molecules highlighted the anticancer potential of similar sulfonamides. Compounds with structural similarities exhibited IC₅₀ values indicating their effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The most potent compounds demonstrated IC₅₀ values as low as 42 µM, surpassing the reference drug chlorambucil in efficacy .

Mechanism of Action
Molecular docking studies have suggested that these compounds may bind effectively to estrogen receptors, which are critical in the proliferation of breast cancer cells. The binding affinity and interaction dynamics provide insights into how these compounds may inhibit cancer cell growth through receptor modulation .

Case Studies

  • Study on Sulfonamides with Tetrazole Moieties :
    • Objective : To evaluate the anticancer activity against human breast cancer cell lines.
    • Findings : Compounds similar to 2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide showed significant cytotoxic effects, particularly against MCF-7 cells, with a dose-dependent reduction in cell viability .
  • In Silico Studies :
    • Objective : To assess binding interactions with estrogen receptors.
    • Findings : The compound demonstrated favorable docking scores, indicating strong potential for receptor binding and subsequent biological activity against hormone-responsive cancers .

Summary of Biological Activities

The biological activities of 2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide can be summarized as follows:

Activity TypeDescription
AnticancerEffective against breast cancer cell lines (MCF-7, MDA-MB-231) with promising IC₅₀ values.
Mechanism of ActionPotential binding to estrogen receptors influencing cell proliferation.

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